molecular formula C22H19F2N3 B13421958 Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine

Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine

Cat. No.: B13421958
M. Wt: 363.4 g/mol
InChI Key: LLGQGQYWXPJEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a compound that features a pyrrole ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of bismuth nitrate pentahydrate as a catalyst, which facilitates the formation of the pyrrole ring . The reaction conditions often include ultrasonic exposure to enhance the yield and efficiency of the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis((5-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)amine
  • Bis((5-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)amine
  • Bis((5-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)amine

Uniqueness

The presence of the fluorophenyl group in Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for pharmaceutical development.

Properties

Molecular Formula

C22H19F2N3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C22H19F2N3/c23-19-7-3-1-5-17(19)21-9-15(13-26-21)11-25-12-16-10-22(27-14-16)18-6-2-4-8-20(18)24/h1-10,13-14,25-27H,11-12H2

InChI Key

LLGQGQYWXPJEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CNCC3=CNC(=C3)C4=CC=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.